molecular formula C9H10ClFO B13584676 2-(3-Chloro-2-fluorophenyl)propan-2-ol

2-(3-Chloro-2-fluorophenyl)propan-2-ol

Cat. No.: B13584676
M. Wt: 188.62 g/mol
InChI Key: WZGQJASOSGZPFX-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10ClFO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-fluorophenyl)propan-2-ol typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with a suitable Grignard reagent, such as isopropylmagnesium chloride. The reaction is carried out in an anhydrous solvent, usually diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then hydrolyzed to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of the Grignard reagent, its reaction with 3-chloro-2-fluorobenzaldehyde, and subsequent hydrolysis. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Chloro-2-fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluorophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-2-fluorophenyl)propan-2-ol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to similar compounds .

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

2-(3-chloro-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10ClFO/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5,12H,1-2H3

InChI Key

WZGQJASOSGZPFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)Cl)F)O

Origin of Product

United States

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